molecular formula C22H18F3N3O B11585567 3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11585567
M. Wt: 397.4 g/mol
InChI Key: QYXGEFSRWOZPPH-UHFFFAOYSA-N
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Description

3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is known for its unique structural features, which include a trifluoromethyl group, a phenyl group, and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C22H18F3N3O

Molecular Weight

397.4 g/mol

IUPAC Name

3-phenyl-5-(4-propan-2-yloxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H18F3N3O/c1-14(2)29-17-10-8-16(9-11-17)19-12-20(22(23,24)25)28-21(27-19)18(13-26-28)15-6-4-3-5-7-15/h3-14H,1-2H3

InChI Key

QYXGEFSRWOZPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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